Home > Products > Screening Compounds P126163 > 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Catalog Number: EVT-4810428
CAS Number:
Molecular Formula: C22H19N3O7S
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide acts as a key intermediate in the synthesis of various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These derivatives were investigated for their bacterial biofilm inhibition and cytotoxicity.

Relevance: This compound shares the core structure of a 2,3-dihydro-1,4-benzodioxin-6-yl linked to a sulfonamide group with N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The difference lies in the substituent on the sulfonamide nitrogen, where the related compound has a 4-nitrophenyl group, while the main compound has a (3-nitrophenyl)(phenylsulfonyl)aminoacetyl group.

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide

Compound Description: 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide is part of a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides investigated for their anti-diabetic potential via α-glucosidase enzyme inhibitory studies.

Relevance: This compound shares a significant structural similarity with N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Both possess a 2,3-dihydro-1,4-benzodioxin-6-yl unit connected to a phenylsulfonyl group and a 3-nitrophenyl group through an acetamide linker. The only structural difference is the presence of a terminal amide group in the related compound, while the main compound has a glycine amide group.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide serves as a precursor for the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These derivatives have been investigated for their antibacterial activity and inhibitory potential against lipoxygenase. [, ]

Relevance: This compound shares the common core structure of a 2,3-dihydro-1,4-benzodioxin-6-yl linked to a sulfonamide group with N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The variations lie in the substituents on the sulfonamide nitrogen. While the related compound has a 4-methylphenyl group, the target compound has a (3-nitrophenyl)(phenylsulfonyl)aminoacetyl group. [, ]

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound serves as an important intermediate for the synthesis of 2-[amino]-N-(un/substituted)phenylacetamides. These derivatives were assessed for their antimicrobial and antifungal activities along with their hemolytic activity.

Relevance: This compound shares the central 2,3-dihydro-1,4-benzodioxin-6-yl linked to a sulfonamide group with N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The difference lies in the substituent on the sulfonamide nitrogen. The related compound has a 4-chlorophenyl group, while the main compound has a (3-nitrophenyl)(phenylsulfonyl)aminoacetyl group.

N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide

Compound Description: This compound is a precursor for the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, which were studied for their potential as therapeutic agents for Alzheimer's disease and type 2 diabetes.

Relevance: This compound shares the core structure of a 2,3-dihydro-1,4-benzodioxin-6-yl linked to a sulfonamide with N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The difference lies in the substituent on the sulfonamide nitrogen. While the related compound has a 4-chlorophenyl group, the main compound has a (3-nitrophenyl)(phenylsulfonyl)aminoacetyl group.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound is used as a starting material for the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides. These derivatives were investigated as potential α-glucosidase and acetylcholinesterase inhibitors.

Relevance: This compound has a very similar structure to N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, sharing the 2,3-dihydro-1,4-benzodioxin-6-yl connected to a sulfonamide group. The main difference lies in the substituent on the sulfonamide nitrogen. The related compound has a 4-methylphenyl group, while the main compound has a (3-nitrophenyl)(phenylsulfonyl)aminoacetyl group.

Properties

Product Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C22H19N3O7S/c26-22(23-16-9-10-20-21(13-16)32-12-11-31-20)15-24(17-5-4-6-18(14-17)25(27)28)33(29,30)19-7-2-1-3-8-19/h1-10,13-14H,11-12,15H2,(H,23,26)

InChI Key

HZKQLBRGHPGZTG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.